1-Ethyl-4-(2-phenoxyethoxy)benzene
Description
1-Ethyl-4-(2-phenoxyethoxy)benzene is a substituted benzene derivative featuring an ethyl group at the 1-position and a 2-phenoxyethoxy group at the 4-position. The phenoxyethoxy substituent consists of an ether-linked phenoxy group connected via a two-carbon chain. These analogs are frequently studied in organic synthesis, materials science, and pharmaceutical contexts due to their tunable hydrophobicity, reactivity, and biological activity.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-ethyl-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C16H18O2/c1-2-14-8-10-16(11-9-14)18-13-12-17-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
MSRYLVQFYIMSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Ethyl-4-(2-phenoxyethoxy)benzene with structurally related compounds, highlighting molecular features, properties, and applications inferred from the evidence:
Key Comparison Points:
Substituent Effects on Reactivity :
- Ethynyl groups (e.g., in 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene) introduce unsaturation, enabling cross-linking or polymerization . In contrast, ether-linked substituents (as in the target compound) may enhance stability under oxidative conditions.
- Isobutyl and isopropyl groups (e.g., 1-Ethyl-4-(2-methylpropyl)benzene) increase hydrophobicity, influencing solubility in organic solvents .
Biological Activity :
- 1-Ethyl-4-(2-methylpropyl)benzene demonstrates inhibitory binding to NADPH oxidase (hydrogen bond with ILE160 and π-π stacking with PHE245) , whereas ethynyl-substituted analogs lack reported bioactivity but are explored for materials science .
Environmental and Synthetic Behavior :
- 1-Ethyl-4-(2-methylpropyl)benzene is a documented byproduct in UV/H₂O₂ degradation processes, suggesting environmental persistence . Ethynyl derivatives are synthesized via palladium-catalyzed coupling, as seen in related compounds .
Physical Properties :
- Ethynyl-substituted compounds exhibit higher melting points (e.g., 10–12°C for 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene) compared to alkyl-substituted analogs, which are often liquids .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
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